7-Tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
7-Tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
BCTP is a polymodal inhibitor of TRPV1 with a reduced liability for hyperthermia.
Brand Name:
Vulcanchem
CAS No.:
464152-46-3
VCID:
VC0520599
InChI:
InChI=1S/C17H16ClN3OS/c1-17(2,3)13-11(9-4-6-10(18)7-5-9)8-12-14(19-13)20-16(23)21-15(12)22/h4-8H,1-3H3,(H2,19,20,21,22,23)
SMILES:
CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C17H16ClN3OS
Molecular Weight:
345.8 g/mol
7-Tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
CAS No.: 464152-46-3
Inhibitors
VCID: VC0520599
Molecular Formula: C17H16ClN3OS
Molecular Weight: 345.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 464152-46-3 |
---|---|
Product Name | 7-Tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Molecular Formula | C17H16ClN3OS |
Molecular Weight | 345.8 g/mol |
IUPAC Name | 7-tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H16ClN3OS/c1-17(2,3)13-11(9-4-6-10(18)7-5-9)8-12-14(19-13)20-16(23)21-15(12)22/h4-8H,1-3H3,(H2,19,20,21,22,23) |
Standard InChIKey | BOBBYBHJYYJHHQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Description | BCTP is a polymodal inhibitor of TRPV1 with a reduced liability for hyperthermia. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | BCTP; |
Reference | 1: Nash MS, McIntyre P, Groarke A, Lilley E, Culshaw A, Hallett A, Panesar M, Fox A, Bevan S. 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4 -one, a classic polymodal inhibitor of transient receptor potential vanilloid type 1 with a reduced liability for hyperthermia, is analgesic and ameliorates visceral hypersensitivity. J Pharmacol Exp Ther. 2012 Aug;342(2):389-98. doi: 10.1124/jpet.112.191932. Epub 2012 May 7. PubMed PMID: 22566669. 2: Wang YH, Fu R, Shao ZH, Wang HQ, Xing LM, Liu H, Wu YH, Li LJ, Liu H, Wang J, Chen J, Wang HL. [Study on quantity and function of bone marrow macrophages in patients with BMMNC-Coombs Test(+) pancytopenia]. Zhonghua Xue Ye Xue Za Zhi. 2009 Aug;30(8):538-42. Chinese. PubMed PMID: 19954642. 3: Teixeira PC, Leite GM, Domingues RJ, Silva J, Gibbs PA, Ferreira JP. Antimicrobial effects of a microemulsion and a nanoemulsion on enteric and other pathogens and biofilms. Int J Food Microbiol. 2007 Aug 15;118(1):15-9. Epub 2007 Jun 12. PubMed PMID: 17610974. 4: Hamouda T, Hayes MM, Cao Z, Tonda R, Johnson K, Wright DC, Brisker J, Baker JR Jr. A novel surfactant nanoemulsion with broad-spectrum sporicidal activity against Bacillus species. J Infect Dis. 1999 Dec;180(6):1939-49. PubMed PMID: 10558951. 5: BCTP sounds its battle cry. Environ Health Perspect. 1999 Feb;107(2):A64-5. PubMed PMID: 10348630; PubMed Central PMCID: PMC1566347. 6: Koronakis V, Hughes C, Koronakis E. ATPase activity and ATP/ADP-induced conformational change in the soluble domain of the bacterial protein translocator HlyB. Mol Microbiol. 1993 Jun;8(6):1163-75. PubMed PMID: 8361361. |
PubChem Compound | 9950097 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume